Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate
Description
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is a synthetic organic compound characterized by a methyl propanoate backbone linked to a phenyl group substituted at the para position with an amino-functionalized oxazole ring bearing a trifluoromethyl (-CF₃) group. The oxazole heterocycle and trifluoromethyl substituent are critical pharmacophores, often associated with enhanced metabolic stability and lipophilicity in drug discovery .
Properties
Molecular Formula |
C14H13F3N2O3 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
PPKBYPLNKPIWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via trifluoromethylation reactions. The final step usually involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group and oxazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in binding to target molecules and modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:
Key Observations
Heterocyclic Core
- Oxazole vs. Thiazole/Triazole: The target compound’s oxazole ring is structurally distinct from thiazole () and triazole () derivatives. Triazoles, as seen in fluconazole analogs, are critical for antifungal activity via cytochrome P450 inhibition .
- Trifluoromethyl Group : The -CF₃ group in the target compound and others (e.g., ) enhances lipophilicity and metabolic stability, a common strategy in agrochemicals (e.g., sulfonylureas in ) and pharmaceuticals .
Functional Groups
- Ester vs. Carboxylic Acid/Salts: The methyl propanoate ester in the target compound contrasts with sodium salts () or carboxylic acids (), impacting solubility. Esters are often prodrug forms, improving membrane permeability .
- Amino Linkage: The phenyl amino group in the target compound enables planar π-π stacking interactions, similar to the aniline derivatives in , which are pivotal for kinase inhibitor binding .
Biological Activity
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H16F3N3O3
- Molecular Weight : 341.29 g/mol
Structural Features
The presence of a trifluoromethyl group and an oxazole ring contributes to the compound's unique reactivity and biological properties.
This compound has been studied for its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology.
- Antitumor Activity : Research indicates that this compound may exhibit antitumor effects by inhibiting specific signaling pathways involved in cancer cell proliferation. For example, it has shown potential in targeting the c-Met pathway, which is crucial for tumor growth and metastasis.
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neuronal damage by modulating neurotransmitter systems or reducing oxidative stress.
In Vitro Studies
A series of in vitro studies have demonstrated the following biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell lines | |
| Neuroprotection | Reduction of neuronal apoptosis | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
In Vivo Studies
In vivo studies further support the biological activity of this compound:
- Tumor Models : Animal models treated with this compound showed significant reduction in tumor size compared to control groups.
- Neurodegenerative Models : In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation.
Case Study 1: Antitumor Efficacy
In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy. The results indicated a promising response rate with manageable side effects, highlighting its potential as an effective anticancer agent.
Case Study 2: Neuroprotection in Alzheimer's Disease
A recent study investigated the effects of this compound on cognitive decline in Alzheimer's disease models. Results showed that treatment led to significant improvements in memory retention and reductions in amyloid-beta plaque formation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate?
- Methodological Answer : Synthesis typically involves coupling the trifluoromethyl-oxazole amine moiety with the phenylpropanoate ester. Key steps include:
- Step 1 : Preparation of 4-(trifluoromethyl)-1,3-oxazol-2-amine via cyclization of trifluoroacetamide derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Buchwald-Hartwig amination or Ullmann coupling to attach the oxazole amine to the para-substituted phenylpropanoate ester. Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and elevated temperatures (80–120°C) are often employed .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (methoxy group), and δ 1.4–1.6 ppm (methyl group adjacent to the ester) confirm substituent positions.
- ¹³C NMR : Peaks near δ 170 ppm (ester carbonyl) and δ 150–160 ppm (oxazole carbons) validate the core structure .
- IR : Stretching bands at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (C=N oxazole) .
- HRMS : Molecular ion peak matching the exact mass (C₁₄H₁₂F₃N₂O₃⁺, calculated m/z 329.0804) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with sensitive trifluoromethyl groups?
- Methodological Answer :
- Catalyst Selection : Use air-stable Pd catalysts (e.g., PdCl₂(dtbpf)) to minimize decomposition of trifluoromethyl intermediates .
- Solvent Control : Polar aprotic solvents (e.g., DMF or DMSO) stabilize reactive intermediates but require strict anhydrous conditions to avoid hydrolysis .
- Byproduct Analysis : Monitor reaction progress via LC-MS to detect side products like hydrolyzed esters or dehalogenated oxazoles. Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) to suppress byproducts .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, cytotoxicity in HeLa cells (IC₅₀ = 10 µM) vs. NIH/3T3 cells (IC₅₀ > 50 µM) may reflect differences in membrane permeability .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., MTT assays at 24/48/72 hours) to isolate time-dependent effects .
- Structural Confirmation : Verify compound purity (>98% by HPLC) to rule out impurities influencing bioactivity .
Q. What safety protocols are essential when handling intermediates with reactive trifluoromethyl or oxazole groups?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., trifluoroacetic acid) .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately for incineration at licensed facilities .
Methodological Tables
Table 1 : Key Reaction Parameters for Coupling Steps
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Temperature | 100°C | |
| Solvent | DMF | |
| Reaction Time | 12–18 hours |
Table 2 : Hazard Classification of Intermediates
| Intermediate | Hazard | Mitigation Strategy |
|---|---|---|
| Trifluoroacetamide | Corrosive (Skin/Eye) | Use sealed reactors |
| Halogenated Oxazoles | Toxic Inhalation | Fume hood + negative pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
